N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as AMG 9810, a competitive antagonist of capsaicin activation . It blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control . This reaction yields a compound which is further substituted at the N-position with various alkyl/aryl halides . An easier method suggested for the synthesis of related compounds is to start from methyl acrylate and then remove the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The computational investigation includes the analysis of bond lengths, bond angles, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the use of recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The analysis includes the study of spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Mechanism of Action
Target of Action
Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound has a significant antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.
Result of Action
The compound’s antibacterial activity suggests that it can effectively inhibit the growth of certain bacterial strains . This could potentially lead to the death of the bacteria, thereby helping to clear bacterial infections.
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVDHTAUKWULJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.